molecular formula C12H13NO2 B1212217 7-(Dimethylamino)-4-methylcoumarin CAS No. 87-01-4

7-(Dimethylamino)-4-methylcoumarin

Cat. No.: B1212217
CAS No.: 87-01-4
M. Wt: 203.24 g/mol
InChI Key: GZEYLLPOQRZUDF-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-methylcoumarin is a fluorescent dye belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science. The unique structure of this compound, which includes a dimethylamino group and a methyl group attached to the coumarin core, imparts distinct photophysical properties, making it valuable in fluorescence-based applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-4-methylcoumarin typically involves the condensation of 4-methylumbelliferone with dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylamino)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized coumarin derivatives.

    Reduction: Formation of reduced coumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

7-(Dimethylamino)-4-methylcoumarin has a wide range of applications in scientific research, including:

    Fluorescence Microscopy: Used as a fluorescent probe for imaging biological samples due to its strong fluorescence emission.

    Biochemical Assays: Employed in enzyme assays and other biochemical assays to monitor reaction progress and detect specific biomolecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Material Science: Utilized in the development of fluorescent materials and sensors for detecting environmental pollutants and other analytes.

Comparison with Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar fluorescence properties but lacking the dimethylamino group.

    7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group instead of a dimethylamino group.

Uniqueness: 7-(Dimethylamino)-4-methylcoumarin is unique due to the presence of the dimethylamino group, which enhances its fluorescence properties and makes it more suitable for specific applications, such as fluorescence microscopy and biochemical assays. The combination of the dimethylamino group and the methyl group on the coumarin core provides distinct photophysical characteristics that are not observed in other similar compounds.

Properties

IUPAC Name

7-(dimethylamino)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEYLLPOQRZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041422
Record name 7-(Dimethylamino)-4-methylcoumarin
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Molecular Weight

203.24 g/mol
Source PubChem
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CAS No.

87-01-4
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Record name 7-Dimethylamino-4-methylcoumarin
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Record name Coumarin 311
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Record name 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl-
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Record name 7-(Dimethylamino)-4-methylcoumarin
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Record name 7-(dimethylamino)-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?

A1: this compound and its derivatives are widely employed as:

  • Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []
  • Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]
  • Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like this compound-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []

Q2: How does the structure of this compound influence its fluorescence properties?

A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.

Q3: Can you elaborate on the use of this compound derivatives in studying protein dynamics?

A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]

Q4: How does the inclusion of this compound derivatives in silica coatings benefit nanoparticle research?

A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []

Q5: Are there any known methods to enhance the stability of this compound-based laser dyes?

A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []

Q6: Can this compound derivatives be used to study cellular processes?

A6: While the provided research does not directly focus on cellular studies, the use of this compound derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.

Q7: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []
  • Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []
  • Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]
  • Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]

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